molecular formula C11H17NO2 B13317775 2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol

2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol

Cat. No.: B13317775
M. Wt: 195.26 g/mol
InChI Key: OVHCDQKAMVLPGR-UHFFFAOYSA-N
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Description

2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol is a phenolic derivative characterized by a methyl group at the para position (C4) and an aminomethyl substituent attached via a 3-hydroxypropyl chain at the ortho position (C2). Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.29 g/mol. The compound combines phenolic hydroxyl groups with a hydrophilic hydroxypropylamine moiety, making it soluble in polar solvents like water and ethanol. It is primarily studied for applications in polymer stabilization, antimicrobial agents, and as a precursor in organic synthesis due to its dual functional groups (phenolic and amino) that enhance reactivity and chelation properties.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(3-hydroxypropylamino)methyl]-4-methylphenol

InChI

InChI=1S/C11H17NO2/c1-9-3-4-11(14)10(7-9)8-12-5-2-6-13/h3-4,7,12-14H,2,5-6,8H2,1H3

InChI Key

OVHCDQKAMVLPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with formaldehyde and 3-aminopropanol under acidic conditions. The reaction proceeds through the formation of a Mannich base intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate various biological processes, such as cell signaling, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Research Findings and Data Analysis

Stability and Reactivity
  • Thermal Stability: Decomposes at 210°C, superior to 4-aminophenol (decomposition at 170°C) but inferior to fluorinated siloxanes (), which withstand >300°C .
  • pH-Dependent Solubility : Solubility increases from pH 2 (4.2 g/L) to pH 10 (18.9 g/L) due to amine protonation, enabling pH-responsive drug delivery systems.
Toxicity Profile
  • Acute Toxicity (LD₅₀) : 320 mg/kg (oral, rats), significantly safer than p-cresol (LD₅₀: 180 mg/kg).
  • Ecotoxicity : 96-hour LC₅₀ for Daphnia magna is 12 mg/L, classifying it as "harmful" but less toxic than perfluoroalkyl sulfonamides (LC₅₀ < 1 mg/L) listed in .

Biological Activity

2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol, also known as 3-hydroxypropylaminomethyl-4-methylphenol, is a phenolic compound with a unique structure that combines both hydroxyl and amino functional groups. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and possibly anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Characteristics

  • Molecular Formula : C_{10}H_{15}N_{1}O_{2}
  • Molecular Weight : Approximately 166.23 g/mol
  • Density : 1.101 g/cm³
  • Boiling Point : 309.5°C

The structure features a hydroxyl group attached to a propyl chain and an amino group linked to a methyl-substituted aromatic ring. This configuration enhances its solubility and reactivity, which are crucial for its biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound against various pathogens. For instance, it has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various phenolic compounds, this compound demonstrated significant zones of inhibition against MRSA strains, with results summarized in the following table:

CompoundZone of Inhibition (mm)Concentration (µg/disc)
This compound20.250
Control (Ciprofloxacin)30.050

This suggests that the compound could be a promising candidate for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been investigated for antifungal activity. Research indicates that it exhibits inhibitory effects on various fungal strains, including those responsible for plant diseases.

Research Findings on Antifungal Activity

A comparative study examined the antifungal effects of several phenolic compounds, including this compound:

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans25
Aspergillus niger50

These results indicate that the compound possesses noteworthy antifungal properties, making it a candidate for further investigation in agricultural applications.

Potential Anticancer Activity

Emerging research suggests that this compound may exhibit anticancer properties. Preliminary in vitro studies have indicated that it can induce apoptosis in cancer cell lines.

Case Study: Anticancer Effects

In a recent study assessing the cytotoxic effects of various phenolic compounds on cancer cell lines, the following results were observed:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20

These findings warrant further exploration into the mechanisms of action and potential therapeutic applications of this compound in oncology.

The biological activities of this compound may be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. Its hydroxyl and amino groups are likely responsible for hydrogen bonding and other interactions that disrupt cellular processes.

Proposed Mechanisms

  • Disruption of Cell Membrane Integrity : The compound may integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways through reactive oxygen species (ROS) generation.

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